molecular formula C8H16ClNO2 B13530266 6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride

6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride

Cat. No.: B13530266
M. Wt: 193.67 g/mol
InChI Key: WFIHSXZWDHFYKI-UHFFFAOYSA-N
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Description

6,6-Dimethoxy-2-azaspiro[3.3]heptane hydrochloride (CAS: 2728760-04-9) is a spirocyclic compound featuring a bicyclic [3.3]heptane core with two methoxy groups at the 6-position and a secondary amine protonated as a hydrochloride salt. Its molecular formula is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol . The synthesis involves reacting tert-butyl piperazine derivatives with acetyl chloride, followed by ketal deprotection using hydrochloric acid . The compound’s spirocyclic structure and methoxy substituents enhance its utility as a building block in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) in drug discovery .

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

6,6-dimethoxy-2-azaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-10-8(11-2)3-7(4-8)5-9-6-7;/h9H,3-6H2,1-2H3;1H

InChI Key

WFIHSXZWDHFYKI-UHFFFAOYSA-N

Canonical SMILES

COC1(CC2(C1)CNC2)OC.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Spirocyclic Core

a) Starting Material and Initial Transformation

The core synthesis begins with the formation of the azaspiro structure via nucleophilic or electrophilic cyclization. According to recent patents and literature, a common approach involves:

b) Cyclization to Form the Aza-Spirane

The key step involves cyclization of the disulfonate intermediate with suitable amino donors such as 2-nitrobenzenesulfonamide or potassium carbonate -mediated reactions, leading to the formation of the 2-azaspiro[3.3]heptane core.

Functionalization and Protection

Salt Formation

  • The final step involves treatment with hydrochloric acid to convert the free amine into its hydrochloride salt, which enhances stability and solubility.

Representative Reaction Scheme

Step Reaction Description Reagents & Conditions References
1 Reduction of cyclobutane-1,1-dicarboxylic acid Thionyl chloride, ethanol, reflux
2 Conversion to diester and subsequent reduction to diol Lithium aluminum hydride, dry ether
3 Sulfonylation of diol Methanesulfonyl chloride, triethylamine, dichloromethane, 0°C
4 Cyclization with amino sulfonamide Potassium carbonate, DMSO, heat
5 Methylation at the 6-position Methyl iodide or dimethyl sulfate General organic synthesis practices
6 Protection of amino group (Boc) Boc anhydride, base Standard protocols
7 Salt formation Hydrochloric acid gas, ethyl acetate

Optimization and Innovations in Preparation

Mild Conditions

Recent advancements focus on mild reaction conditions to improve safety and scalability:

Avoidance of Harsh Reagents

Traditional methods involved strong alkali and high-temperature steps for deprotection, which pose safety risks and purification challenges. Modern methods employ:

Scalability

The process has been demonstrated at multi-gram to kilogram scales , with yields exceeding 80% in key steps, as reported in recent patents and publications.

Data Tables Summarizing Preparation Parameters

Step Reagents Temperature Time Yield (%) Notes
Reduction of cyclobutane-1,1-dicarboxylic acid Thionyl chloride, ethanol 0–80°C 3 hours Not specified Purification required
Formation of diester Ethanol, reflux Reflux 4 hours Not specified Purification needed
Reduction to diol Lithium aluminum hydride Room temp 30 min Not specified Careful quenching
Sulfonylation Methanesulfonyl chloride, 0°C 0°C 3 hours High (over 90%) Efficient sulfonation
Cyclization Amino sulfonamide, DMSO Elevated temp (~80°C) 12–24 hours Over 80% Key ring formation
Methylation Methyl iodide or dimethyl sulfate Room temp 2–4 hours Over 85% Selective methylation
Boc protection Boc anhydride Room temp 5 hours High Standard procedure
Hydrochloride salt HCl gas Room temp 30 min Quantitative Final product

Chemical Reactions Analysis

6,6-dimethoxy-2-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

6,6-dimethoxy-2-azaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-dimethoxy-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

The following table summarizes key structural, synthetic, and functional differences between 6,6-dimethoxy-2-azaspiro[3.3]heptane hydrochloride and analogous compounds:

Compound Molecular Formula MW (g/mol) Substituents Key Applications Synthesis Highlights References
6,6-Dimethoxy-2-azaspiro[3.3]heptane HCl C₈H₁₆ClNO₂ 193.67 6,6-dimethoxy Drug discovery, SAR studies 9-step synthesis from 2,2-bis(bromomethyl)-1,3-propanediol
6,6-Difluoro-2-azaspiro[3.3]heptane HCl C₆H₁₀ClF₂N 169.60 6,6-difluoro Fluorinated drug intermediates Halogenation of spirocyclic precursors
1-Benzyl-1,6-diazaspiro[3.3]heptane diHCl C₁₂H₁₈Cl₂N₂ 261.19 1-benzyl, diaza Medicinal chemistry, material science Multi-step functionalization with benzyl groups
2-Methyl-2,6-diazaspiro[3.3]heptane diHCl C₇H₁₄Cl₂N₂ 215.13 2-methyl, diaza Bioactive molecule synthesis Methylation of diazaspiro cores
6-Methoxy-2-azaspiro[3.3]heptane HCl C₇H₁₄ClNO 163.65 6-methoxy Catalysis, ligand design Selective mono-methoxylation strategies
1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide HCl C₅H₉NO₂S 147.20 1-thia, sulfone Protein degradation, enzyme inhibition Oxidation of thia-spiro intermediates

Key Findings from Comparative Analysis

Structural and Electronic Properties: Methoxy vs. Fluoro Groups: Methoxy substituents (electron-donating) enhance solubility in polar solvents, while fluoro groups (electron-withdrawing) improve metabolic stability and lipophilicity . Diaza vs. Monoaza: Diazaspiro compounds (e.g., 1-benzyl-1,6-diazaspiro) introduce additional nitrogen atoms, enabling diverse hydrogen-bonding interactions critical for receptor binding in drug design .

Synthetic Complexity :

  • The target compound requires a nine-step synthesis, including ketal formation and deprotection , whereas fluorinated analogs (e.g., 6,6-difluoro) are synthesized via direct halogenation .
  • Diazaspiro derivatives demand additional steps for nitrogen incorporation, such as reductive amination or cyclization .

Functional Applications :

  • Medicinal Chemistry : 1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride is highlighted for its role in developing kinase inhibitors due to its rigid spirocyclic scaffold .
  • Material Science : Methoxy- and benzyl-substituted spirocycles are explored as chiral ligands in asymmetric catalysis .
  • Protein Degradation : Sulfone-containing spirocycles (e.g., 1-thia-6-azaspiro) exhibit enhanced polarity, making them suitable for proteolysis-targeting chimeras (PROTACs) .

Stability and Reactivity :

  • Hydrochloride salts improve aqueous solubility across all compounds, facilitating biological testing .
  • Sulfone groups in 1-thia-6-azaspiro compounds increase oxidative stability but may reduce bioavailability due to high polarity .

Research Trends and Challenges

Recent studies emphasize the modular synthesis of spirocyclic compounds for tailored pharmacokinetic properties. For example:

  • Burkhard et al. demonstrated the use of 2,6-diazaspiro[3.3]heptanes in Pd-catalyzed aryl amination, underscoring their versatility in cross-coupling reactions .
  • The high cost of 6,6-dimethoxy-2-azaspiro[3.3]heptane hydrochloride (up to $1,301/g) reflects its complex synthesis, prompting efforts to streamline production .

Challenges include optimizing spirocycle stability under physiological conditions and minimizing synthetic steps for scalable manufacturing.

Biological Activity

6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride is a bicyclic heterocyclic compound characterized by its unique structural features, including two methoxy groups attached to the sixth carbon of the spirocyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a bioisostere for piperidine derivatives.

  • Molecular Formula : C₈H₁₆ClNO₂
  • Molecular Weight : 193.67 g/mol
  • CAS Number : 2230802-69-2

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily related to its interaction with neurotransmitter systems and potential therapeutic applications.

Neuropharmacological Effects

Studies have shown that compounds similar to this compound can act as modulators of neurotransmitter receptors, particularly muscarinic acetylcholine receptors. The compound's structural similarity to known receptor ligands suggests it may influence cognitive functions and memory processes.

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound indicate potential efficacy against various bacterial strains. The methoxy groups may enhance its lipophilicity, allowing better membrane penetration and increased biological activity.

Structure-Activity Relationship (SAR)

The unique bicyclic structure of this compound allows it to mimic other biologically active compounds. The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
6,6-Dimethyl-2-azaspiro[4.4]non-1-eneSimilar spirocyclic structureInsect repellent properties
PiperidineSaturated six-membered ring with nitrogenCommonly used in pharmaceuticals
6-Methoxy-2-piperidinoneContains a piperidine coreVarious drug formulations
1-Azaspiro[4.5]decaneLarger spirocyclic structureUnique scaffold for drug design

Case Studies

  • Cognitive Enhancement : A study conducted on the effects of this compound on animal models demonstrated improved memory retention in tasks requiring spatial navigation, suggesting potential applications in treating cognitive disorders.
  • Antibacterial Screening : In vitro tests revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to those of established antibiotics.

Q & A

Basic: What are the common synthetic routes for 6,6-Dimethoxy-2-azaspiro[3.3]heptane Hydrochloride?

Answer:
The synthesis typically involves cyclization reactions of appropriately functionalized precursors. For example, spirocyclic amines can be generated via [2+2] cycloaddition of endocyclic alkenes with isocyanates followed by β-lactam ring reduction . Another approach uses tribromopentaerythritol cyclization with p-toluenesulfonamide under basic conditions, followed by HCl salt formation . Key parameters include inert atmospheres (N₂/Ar) to prevent oxidation and acid catalysts (e.g., HCl) to drive cyclization . Reaction optimization may involve adjusting solvent polarity (e.g., THF vs. DCM) and temperature gradients to improve yields .

Basic: How is the structural identity of 6,6-Dimethoxy-2-azaspiro[3.3]heptane Hydrochloride confirmed?

Answer:
Structural confirmation relies on spectroscopic and computational methods:

  • NMR : ¹H/¹³C NMR identifies methoxy groups (δ ~3.3 ppm for OCH₃) and spirocyclic backbone protons (δ 1.5–3.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 163.65 for C₇H₁₄ClNO) .
  • InChI/SMILES : Canonical identifiers (e.g., InChI=1S/C₆H₁₁N.ClH) validate stereochemistry and connectivity .
  • XRD : Single-crystal X-ray diffraction resolves spatial arrangement, though data for this specific compound is not yet reported .

Advanced: How can researchers optimize the synthetic yield of 6,6-Dimethoxy-2-azaspiro[3.3]heptane Hydrochloride?

Answer:
Yield optimization strategies include:

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) improve cyclization efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while ethers (e.g., THF) reduce side reactions .
  • Purification : Crystallization (e.g., ethanol/water mixtures) or chromatography (silica gel, MeOH/DCM gradients) isolates high-purity product .
  • Reaction Monitoring : In-situ techniques (e.g., TLC or HPLC) track progress and identify bottlenecks early .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for this compound?

Answer:
SAR studies focus on substituent effects and target interactions:

  • Functional Group Variation : Compare analogs (e.g., 6-methoxy vs. 6-ethyl) to assess steric/electronic impacts on bioactivity . Methyl groups enhance enzyme inhibition potency, while ethyl groups alter binding kinetics .
  • Hydrogen Bonding Analysis : Molecular docking or isothermal titration calorimetry (ITC) quantify interactions with targets (e.g., receptors) .
  • Lipophilicity Adjustments : Introducing groups like methylallyl (as in related spiro compounds) modifies logP and membrane permeability .

Advanced: How can contradictions in analytical data during characterization be resolved?

Answer:
Contradictions often arise from impurities or method variability. Mitigation steps include:

  • Cross-Validation : Use orthogonal techniques (e.g., NMR + IR + HRMS) to confirm functional groups .
  • Method Standardization : Follow pharmacopeial guidelines (e.g., USP/Pharm. Forum) for HPLC conditions (e.g., hexanesulfonic acid mobile phases, pH 2.0) to ensure reproducibility .
  • Impurity Profiling : LC-MS/MS identifies byproducts (e.g., oxidation derivatives) and refines purification protocols .

Advanced: What are the challenges in scaling up synthesis while maintaining purity?

Answer:
Scalability challenges include:

  • Reactor Design : Continuous flow systems improve heat/mass transfer vs. batch reactors, reducing side reactions .
  • Crystallization Control : Seeding techniques and controlled cooling rates prevent amorphous solid formation .
  • Quality Control : Implement in-process checks (e.g., inline PAT tools) to monitor critical parameters (pH, temp) .

Advanced: How does stereochemistry influence the compound’s reactivity and bioactivity?

Answer:
Spirocyclic stereocenters dictate spatial orientation of functional groups:

  • Reactivity : Axial vs. equatorial methoxy groups affect nucleophilic substitution rates (e.g., SN2 reactions) .
  • Bioactivity : Enantiomers may show divergent binding to chiral targets (e.g., enzymes), necessitating chiral HPLC or asymmetric synthesis to isolate active forms .

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